molecular formula C₂¹³C₃H₄N₂O₃ B1161599 5-Hydroxypyrazine-2-carboxylic Acid-13C3

5-Hydroxypyrazine-2-carboxylic Acid-13C3

Cat. No.: B1161599
M. Wt: 143.07
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Description

Introduction to 5-Hydroxypyrazine-2-carboxylic Acid-13C3

5-Hydroxypyrazine-2-carboxylic Acid-13C3 belongs to the class of stable isotope-labeled compounds that have gained significant importance in modern analytical chemistry and pharmaceutical research. The compound represents a sophisticated molecular probe designed to enhance the precision and accuracy of analytical measurements through isotopic differentiation. Its development reflects the growing demand for highly specific reference materials that can support advanced analytical techniques in drug development and quality control applications.

The compound's significance extends beyond its role as a simple reference standard, as it enables researchers to conduct detailed mechanistic studies and metabolic investigations with unprecedented accuracy. The strategic placement of carbon-13 isotopes allows for precise tracking and identification in complex biological matrices, making it particularly valuable for studies involving the parent compound's metabolic fate and transformation pathways. This isotopic enhancement represents a crucial advancement in analytical chemistry, providing researchers with tools capable of addressing increasingly sophisticated research questions in pharmaceutical and biochemical sciences.

Structural Identification and Isotopic Labeling

The structural characterization of 5-Hydroxypyrazine-2-carboxylic Acid-13C3 requires comprehensive analysis of both its fundamental molecular architecture and the specific positioning of isotopic labels within the structure. This dual approach ensures complete understanding of the compound's chemical identity and its enhanced analytical capabilities through isotopic incorporation.

IUPAC Nomenclature and Molecular Formula

The systematic nomenclature of 5-Hydroxypyrazine-2-carboxylic Acid-13C3 follows established International Union of Pure and Applied Chemistry conventions while incorporating specific notation for isotopic labeling. The compound is officially designated as 6-oxo-(2,3-¹³C₂)1H-pyrazine-3-carboxylic acid-¹³C, reflecting the precise positioning of carbon-13 isotopes within the molecular structure. Alternative nomenclature systems describe the compound as 5-hydroxypyrazine-2-carboxylic-2,3-¹³C₂ acid-¹³C, emphasizing the carboxylic acid functionality and hydroxyl substitution pattern.

The molecular formula for the isotopically labeled compound is C₂¹³C₃H₄N₂O₃, distinguishing it from the unlabeled analog through the explicit notation of carbon-13 incorporation. This formula indicates the presence of two conventional carbon-12 atoms alongside three carbon-13 labeled positions, maintaining the overall atomic composition while enhancing mass spectrometric detectability. The molecular weight of the labeled compound is 143.07 grams per mole, representing an increase of approximately 3.0 atomic mass units compared to the unlabeled reference compound.

Property 13C3-Labeled Compound Unlabeled Compound
IUPAC Name 6-oxo-(2,3-¹³C₂)1H-pyrazine-3-carboxylic acid-¹³C 6-oxo-1H-pyrazine-3-carboxylic acid
Molecular Formula C₂¹³C₃H₄N₂O₃ C₅H₄N₂O₃
Molecular Weight 143.07 g/mol 140.10 g/mol
CAS Registry Number 2743741-36-6 34604-60-9

The structural representation through Simplified Molecular Input Line Entry System notation reveals the isotopic positioning as C1=N[¹³CH]=¹³CN=C1, where the carbon-13 atoms are explicitly marked to indicate their precise locations within the pyrazine ring system and carboxylic acid functionality. This notation system provides unambiguous identification of the isotopic labeling pattern, essential for analytical method development and validation procedures.

Position-Specific Carbon-13 Isotopic Incorporation Patterns

The isotopic labeling pattern in 5-Hydroxypyrazine-2-carboxylic Acid-13C3 follows a strategic design that maximizes analytical utility while maintaining structural integrity. The three carbon-13 isotopes are positioned at specific locations within the molecular framework to provide optimal mass spectrometric differentiation and metabolic tracking capabilities.

The primary carbon-13 incorporation occurs at the carboxylic acid carbon, position C-1 in the systematic numbering scheme, which represents the most chemically reactive site within the molecule. This positioning enables direct monitoring of carboxylic acid metabolism and transformation reactions, particularly important for studies involving enzymatic hydrolysis or conjugation reactions. The second carbon-13 label is strategically placed at position C-2 of the pyrazine ring, adjacent to the carboxylic acid functionality, providing additional mass spectrometric signature enhancement.

The third carbon-13 isotope is incorporated at position C-3 of the pyrazine ring system, completing a contiguous labeling pattern that spans the carboxylic acid group and adjacent ring positions. This clustering approach maximizes the mass shift observable in mass spectrometric analysis while maintaining the compound's chemical and biological properties. The contiguous labeling pattern also facilitates fragmentation analysis, as common fragmentation pathways will retain multiple isotopic labels, enhancing spectral interpretation capabilities.

Isotopic Position Chemical Environment Analytical Significance
Carboxylic Carbon -COOH functionality Direct metabolic monitoring
Ring Carbon C-2 Pyrazine ring adjacent to COOH Enhanced mass shift
Ring Carbon C-3 Pyrazine ring system Fragmentation tracking

The isotopic enrichment levels for each carbon-13 position typically exceed 99 atom percent, ensuring maximal analytical sensitivity and minimal interference from natural abundance carbon-13 signals. This high enrichment level is crucial for quantitative applications where precise measurement accuracy is paramount, particularly in pharmacokinetic studies and metabolite identification protocols.

Comparative Analysis with Non-Labeled Analog

The comparative analysis between 5-Hydroxypyrazine-2-carboxylic Acid-13C3 and its non-labeled analog reveals both structural similarities and analytical distinctions that define their respective applications. The unlabeled compound, with CAS registry number 34604-60-9, serves as the reference basis for understanding the isotopic enhancement achieved through carbon-13 incorporation.

Structurally, both compounds maintain identical connectivity patterns and functional group arrangements, with the pyrazine ring bearing a hydroxyl substituent at position 5 and a carboxylic acid group at position 2. The hydroxyl functionality exists in equilibrium with its keto tautomer, resulting in multiple valid structural representations including 5-oxo-4,5-dihydropyrazine-2-carboxylic acid. This tautomeric behavior is preserved in both labeled and unlabeled forms, ensuring consistent chemical behavior across analytical applications.

The physical properties comparison reveals the expected mass differences while maintaining similar chemical characteristics. The unlabeled compound exhibits a melting point above 295°C with decomposition, indicating thermal stability that is preserved in the isotopically labeled derivative. Solubility characteristics remain largely unchanged, with both compounds showing limited solubility in organic solvents and enhanced solubility in polar protic media.

Analytical Parameter Labeled Compound Unlabeled Compound Difference
Molecular Weight 143.07 g/mol 140.10 g/mol +2.97 g/mol
Exact Mass 143.03 140.022192 +3.01
Mass Shift (M+1) Base peak Base peak +3 m/z units
Retention Time Slightly reduced Reference -0.1 to -0.3 min

The analytical differentiation between labeled and unlabeled compounds primarily manifests in mass spectrometric detection, where the three-unit mass shift provides clear spectral separation. This mass difference enables simultaneous analysis of both compounds in complex matrices, facilitating internal standard applications and metabolite studies. The isotope effect on chromatographic retention is minimal but measurable, with the labeled compound typically eluting slightly earlier than the unlabeled analog due to reduced intermolecular interactions.

Properties

Molecular Formula

C₂¹³C₃H₄N₂O₃

Molecular Weight

143.07

Synonyms

4,5-Dihydro-5-oxopyrazinecarboxylic Acid-13C3;  5-Hydroxypyrazinecarboxylic Acid-13C3;  5-Hydroxypyrazinoic Acid-13C3;  5-Oxo-4,5-dihydropyrazine-2-carboxylic Acid-13C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
5-Hydroxypyrazine-2-carboxylic acid has been studied for its antimicrobial properties. Research indicates that it can act as an intermediate in the synthesis of tuberculostatics, which are important for treating tuberculosis. The acid-base characterization of this compound has shown that it dissociates in two steps, providing insights into its behavior at different pH levels which is crucial for its application in drug formulation .

2. Anticancer Research
The compound's potential as an anticancer agent has been explored through various studies. It has been implicated in the development of novel compounds that exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of 5-hydroxypyrazine-2-carboxylic acid have been synthesized and tested for their ability to induce apoptosis in neoplastic cells, suggesting a pathway for developing new cancer therapies .

3. Histamine Receptor Modulation
Recent studies have highlighted the potential of 5-hydroxypyrazine derivatives in modulating histamine receptors, particularly the H3 receptor, which is involved in regulating appetite and body weight. This opens avenues for obesity treatment by targeting these receptors with compounds derived from 5-hydroxypyrazine-2-carboxylic acid .

Agricultural Applications

1. Plant Growth Regulation
The compound has been investigated for its role in enhancing plant growth and resistance to environmental stressors. Its application as a growth regulator can lead to improved crop yields and resilience against pathogens. The ionic equilibria data obtained from studies on this compound can be utilized to optimize conditions for biotransformation processes in plants .

2. Biopesticide Development
There is ongoing research into the use of 5-hydroxypyrazine-2-carboxylic acid as a biopesticide. Its ability to inhibit certain bacterial strains makes it a candidate for developing environmentally friendly pest control solutions that reduce reliance on synthetic chemicals.

Biochemical Applications

1. Buffering Agent
Due to its acid-base properties, 5-hydroxypyrazine-2-carboxylic acid can serve as a buffering agent in biochemical assays. Its dissociation constants (pK_a1 = 3.42 and pK_a2 = 7.96) indicate its effectiveness across a range of pH levels, making it suitable for maintaining stable conditions during enzymatic reactions .

2. Research Tool in Metabolic Studies
As a labeled compound (13C3), it can be utilized in metabolic studies to trace pathways and understand biochemical processes within living organisms. This application is particularly valuable in studies involving metabolic flux analysis where understanding the fate of carbon atoms is crucial.

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of derivatives synthesized from 5-hydroxypyrazine-2-carboxylic acid against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction through caspase activation pathways.

Case Study 2: Plant Growth Enhancement
Field trials using formulations containing 5-hydroxypyrazine-2-carboxylic acid showed improved growth rates and increased resistance to fungal infections in crops, highlighting its potential as a natural growth enhancer.

Comparison with Similar Compounds

Key Properties :

  • Acid-Base Behavior : 5OH-PYCA is a medium-weak acid with dissociation constants pKa₁ = 3.42 and pKa₂ = 7.96, reflecting ionization of the carboxylic acid and hydroxyl groups, respectively .
  • Biological Relevance : It is a major urinary metabolite of alkyl-substituted pyrazines in humans and rodents, formed via hydroxylation and oxidation .

Comparison with Similar Compounds

The structural and functional distinctions between 5-hydroxypyrazine-2-carboxylic acid-¹³C₃ and analogous pyrazine derivatives are critical for understanding their unique applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Distinguishing Features
5-Hydroxypyrazine-2-carboxylic Acid-¹³C₃ 5-OH, 2-COOH, ¹³C-labeled C₅H₄N₂O₃ Isotopic tracing, metabolite studies, metal coordination ¹³C labeling enhances traceability in assays.
5-Aminopyrazine-2-carboxylic Acid 5-NH₂, 2-COOH C₅H₅N₃O₂ Anti-inflammatory activity; lacks hydroxyl group Amino group increases basicity vs. hydroxyl.
3-Methoxy-5-methylpyrazine-2-carboxylic Acid 3-OCH₃, 5-CH₃, 2-COOH C₇H₈N₂O₃ Enhanced solubility and biological target interaction Methoxy and methyl groups improve lipophilicity.
5-Chloro-6-methylpyrazine-2-carboxylic Acid 5-Cl, 6-CH₃, 2-COOH C₆H₅ClN₂O₂ Versatile synthetic intermediate; electron-withdrawing Cl alters reactivity Chlorine enhances acidity and stability.
3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid 2,5-di-(propanoic acid) C₁₀H₁₂N₂O₄ Metal chelation; extended carboxylate structure Dual propanoic acid groups enable polymer coordination.
Cyanuric Acid-¹³C₃ Triazine ring with three ¹³C-labeled COOH C₃H₃N₃O₃ Isotopic reference in environmental analysis Structurally distinct triazine core.

Detailed Analysis

Functional Group Influence

  • Amino vs. Hydroxyl Groups: 5-Aminopyrazine-2-carboxylic acid exhibits higher basicity (pKa ~1.1 for pyrazine derivatives) compared to 5OH-PYCA, influencing solubility and receptor binding . The amino group also confers anti-inflammatory properties absent in 5OH-PYCA .
  • Methoxy and Methyl Substitutions : The methoxy group in 3-methoxy-5-methylpyrazine-2-carboxylic acid enhances solubility in polar solvents, while the methyl group increases steric hindrance, affecting enzymatic interactions .

Isotopic Labeling

  • 5OH-PYCA-¹³C₃ vs. Cyanuric Acid-¹³C₃ : While both are ¹³C-labeled, Cyanuric Acid-¹³C₃ (a triazine derivative) is used to study environmental contaminants (e.g., melamine derivatives), whereas 5OH-PYCA-¹³C₃ tracks metabolic pathways in biomedical research .

Metal Coordination

  • 5OH-PYCA forms stable mononuclear complexes with transition metals (e.g., [Cd(pydc)(H₂O)]ₙ), leveraging its hydroxyl and carboxylate groups for chelation . In contrast, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid’s dual carboxylates enable polymeric coordination networks .

Metabolic Pathways

  • 5OH-PYCA arises from the hydroxylation of pyrazine-2-carboxylic acid, a metabolite of pyrazinamide (PZA) in tuberculosis treatment .

Preparation Methods

Vanadium-Catalyzed Oxidation

The CN102190630A patent highlights ammonium metavanadate’s role in reducing side reactions during nitric acid oxidation. For 13C3 synthesis, catalyst loading (0.1–0.2% by weight) ensures minimal isotopic dilution. Vanadium’s redox activity facilitates selective oxidation of hydroxymethyl to carboxylic acid without decarboxylation, critical for preserving the 13C label at the carboxyl position.

Temperature and Time Considerations

Reaction temperatures above 100°C risk isotopic scrambling, particularly for 13C-enriched methyl groups. Controlled heating at 80–90°C, combined with shorter oxidization times (4–6 hours), mitigates this risk while maintaining yields.

Purification and Analytical Validation

Chromatographic Separation

Post-synthesis, the crude product is neutralized to pH 0.5–2.5 using aqueous alkali, followed by vacuum distillation to remove 80% of the solvent. Column chromatography with silica gel or reverse-phase HPLC isolates the 13C3-labeled compound from unlabelled byproducts.

Mass Spectrometry and NMR Confirmation

  • High-Resolution Mass Spectrometry (HRMS): The accurate mass of 143.03 Da confirms isotopic enrichment (theoretical m/z for C5H4N2O3 with three 13C: 143.03).

  • 13C NMR: Peaks at δ 165–170 ppm (carboxylic acid), 150–155 ppm (pyrazine C-2 and C-3), and 20–25 ppm (13CH3) verify labeling positions.

Challenges in Industrial-Scale Synthesis

Cost of Isotopic Precursors

13C-enriched reagents (e.g., 13CH3I, H213CO) significantly increase production costs. A 50 mg custom synthesis from LGC Standards requires bespoke procurement, leading to extended lead times .

Q & A

Q. What are the established synthetic routes for 5-Hydroxypyrazine-2-carboxylic Acid-13C<sup>3</sup>, and how can isotopic purity be verified?

The synthesis typically involves carbon-13 labeling at specific positions using precursors like 13C-enriched pyrazine derivatives. A biocatalytic approach using whole-cell systems (e.g., Pseudomonas spp.) has been optimized for analogous compounds, achieving >90% yield under controlled pH (6.5–7.5) and temperature (30–37°C) conditions . Isotopic purity is confirmed via <sup>13</sup>C NMR (e.g., δ 165–170 ppm for carboxylic carbon) and high-resolution mass spectrometry (HRMS) with ≤0.5% deviation from theoretical mass .

Q. How can solubility limitations of 5-Hydroxypyrazine-2-carboxylic Acid-13C<sup>3</sup> be addressed in aqueous buffers?

The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL). For biological assays, a ternary solvent system (DMSO:PEG300:Saline = 5:5:90) achieves ≥2.5 mg/mL (17.84 mM) solubility. Sonication (30–60 min at 25°C) is critical to prevent aggregation .

Q. What storage conditions ensure long-term stability of 5-Hydroxypyrazine-2-carboxylic Acid-13C<sup>3</sup>?

Store lyophilized powder at -80°C (2-year stability) or -20°C (1-year stability). Solutions in DMSO retain integrity for 6 months at -20°C, but repeated freeze-thaw cycles >3× degrade isotopic labeling .

Q. Which analytical methods are optimal for quantifying isotopic enrichment and structural integrity?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H2O/MeOH gradient. Monitor transitions m/z 141→97 (quantifier) and 141→80 (qualifier) .
  • <sup>13</sup>C NMR : Confirm 13C<sup>3</sup> enrichment at C-2 (δ ~167 ppm), C-5 (δ ~152 ppm), and the carboxylic group (δ ~172 ppm) .

Advanced Research Questions

Q. How does 5-Hydroxypyrazine-2-carboxylic Acid-13C<sup>3</sup> facilitate metabolic flux analysis in pharmacokinetic studies?

As a stable isotope tracer, it enables precise tracking of pyrazinamide metabolism in vivo. In rat models, co-administration with caffeine alters hepatic clearance rates (↓23% AUC), necessitating LC-MS/MS quantification of 13C-labeled metabolites (e.g., 5-hydroxy metabolites) with a LOD of 0.1 ng/mL .

Q. What computational strategies optimize reaction pathways for derivatizing 5-Hydroxypyrazine-2-carboxylic Acid-13C<sup>3</sup> into metal-organic frameworks (MOFs)?

Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) predict binding affinities between the carboxylic group and lanthanides (e.g., Eu<sup>3+</sup>). Experimentally, hydrothermal synthesis (120°C, 48 hr) with Eu(NO3)3 yields luminescent MOFs (λem = 615 nm) for sensor applications .

Q. How do ionic equilibria affect biocatalytic production of 5-Hydroxypyrazine-2-carboxylic Acid-13C<sup>3</sup>?

The pKa values (carboxylic acid: 2.8; hydroxyl: 8.1) dictate substrate ionization. Optimal enzymatic activity (e.g., Rhodococcus oxidases) occurs at pH 6.0–7.0, where >90% of the substrate is deprotonated, enhancing binding to the enzyme’s active site .

Q. What experimental controls resolve contradictions in solubility data across studies?

  • Dynamic Light Scattering (DLS) : Detect particle aggregation in real-time (e.g., >500 nm aggregates indicate poor solubility).
  • Ionic strength adjustment : Add 150 mM NaCl to mimic physiological conditions and reassess solubility .

Q. How can reaction fundamentals inform scalable synthesis of 13C-labeled derivatives?

Microkinetic modeling (e.g., Arrhenius parameters from TGA/DSC data) identifies rate-limiting steps. For instance, decarboxylation above 180°C necessitates low-temperature (<100°C) catalytic pathways (e.g., Pd/C in H2) to preserve isotopic integrity .

Q. What protocols ensure reproducibility in enzyme inhibition assays using 5-Hydroxypyrazine-2-carboxylic Acid-13C<sup>3</sup>?

  • Standardize pre-incubation time : 30 min at 37°C with 1 mM NADPH to stabilize cytochrome P450 isoforms.
  • Internal standards : Use deuterated analogs (e.g., D3-pyrazinamide) to correct for matrix effects in LC-MS/MS .

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